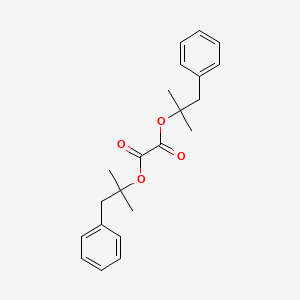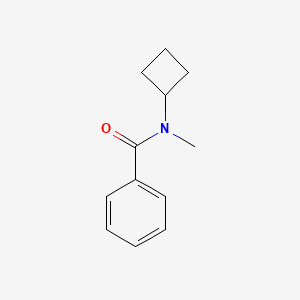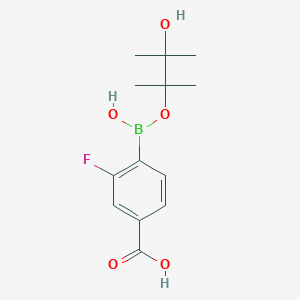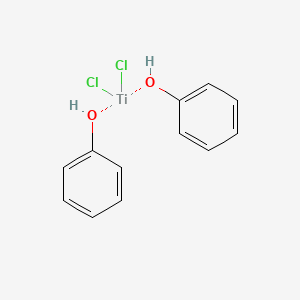
Methyl non-6-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl non-6-enoate, also known as methyl (E)-non-6-enoate, is an organic compound with the molecular formula C10H18O2. It is an ester derived from nonenoic acid and methanol. This compound is characterized by its unsaturated ester functional group, which contains a double bond between the sixth and seventh carbon atoms in the nonenoic acid chain.
准备方法
Synthetic Routes and Reaction Conditions
Methyl non-6-enoate can be synthesized through the esterification of nonenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments helps in achieving efficient production.
化学反应分析
Types of Reactions
Methyl non-6-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols, and the double bond can be hydrogenated to form saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols, saturated esters.
Substitution: Amides, ethers.
科学研究应用
Methyl non-6-enoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug synthesis.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism of action of methyl non-6-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release nonenoic acid and methanol, which can further participate in various biochemical pathways. The double bond in the compound can also interact with enzymes and other biological molecules, leading to different biological effects.
相似化合物的比较
Similar Compounds
Methyl octanoate: An ester with a similar structure but lacking the double bond.
Methyl decanoate: An ester with a longer carbon chain but no double bond.
Methyl 6-octenoate: An ester with a similar double bond position but a shorter carbon chain.
Uniqueness
Methyl non-6-enoate is unique due to the presence of the double bond in the sixth position, which imparts distinct chemical reactivity and biological properties compared to its saturated counterparts. This structural feature makes it a valuable compound in various chemical and biological applications.
属性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
methyl non-6-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3 |
InChI 键 |
IAXJWKAHMIYBRY-UHFFFAOYSA-N |
规范 SMILES |
CCC=CCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


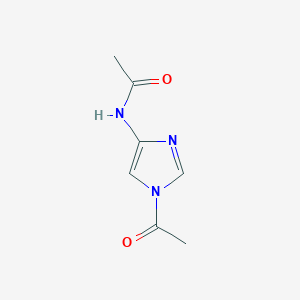
![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)
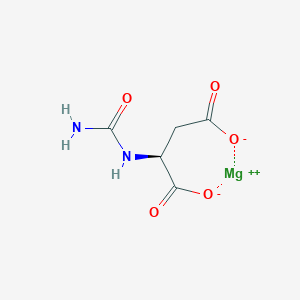
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
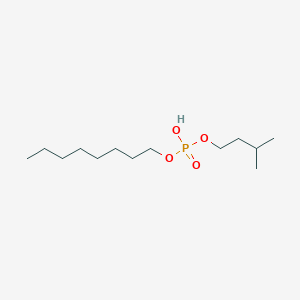

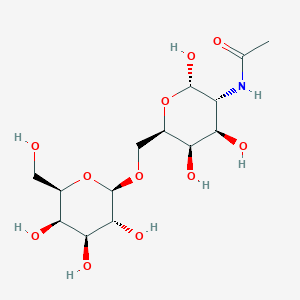
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
